molecular formula C₂₇H₃₃Cl₂N₅O₄ B1164333 Bosutinib Isomer Methanoate

Bosutinib Isomer Methanoate

カタログ番号: B1164333
分子量: 562.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bosutinib Isomer Methanoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃Cl₂N₅O₄ and its molecular weight is 562.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Bosutinib Isomer Methanoate

The preparation of this compound involves several synthetic steps that enhance the compound's quality and yield. A notable method includes using 4-nitro-2-methoxyphenol sodium as a starting material, followed by a series of alkylation, condensation, and reduction reactions. This method not only improves the purity of the final product but also facilitates its use as a reference substance in pharmaceutical research . The synthesis process can be summarized as follows:

  • Alkylation Reaction : 4-nitro-2-methoxyphenol sodium reacts with 1,3-chlorobromopropane in an organic solvent at elevated temperatures.
  • Condensation and Reduction : Subsequent reactions involve further condensation and reduction to form intermediate compounds.
  • Final Purification : The final product is purified using techniques such as chromatography to achieve high purity levels suitable for clinical applications.

Pharmacological Applications

This compound exhibits several promising pharmacological properties:

  • Inhibition of Kinase Activity : As a kinase inhibitor, it effectively blocks the signaling pathways involved in tumor growth and proliferation. This mechanism is crucial for treating cancers driven by aberrant kinase activity.
  • Resistance Overcoming : The compound has shown potential in overcoming resistance mechanisms associated with other tyrosine kinase inhibitors like imatinib. Its unique binding properties may allow it to target mutations that confer resistance to other therapies .
  • Toxicity Profile : Clinical studies have indicated that while bosutinib can cause hepatotoxicity in some patients, the incidence is lower compared to other kinase inhibitors. Monitoring liver function during treatment remains essential .

Case Studies

Several case studies highlight the efficacy of bosutinib and its derivatives:

  • Clinical Trials : In phase II trials involving patients with imatinib-resistant CML, bosutinib demonstrated significant improvements in hematologic response rates compared to historical controls .
  • Comparative Studies : Research comparing bosutinib with other second-generation inhibitors has shown its superior effectiveness against specific BCR-Abl mutations that are resistant to imatinib .
  • Long-Term Efficacy : Longitudinal studies have assessed the durability of response to bosutinib treatment over extended periods, indicating sustained efficacy in managing CML .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Aspect Details
Chemical Structure 3,5-dichloro-4-methoxy isomer of bosutinib
Mechanism of Action Dual inhibition of Src and Abl kinases
Clinical Applications Treatment for chronic myeloid leukemia (CML), particularly imatinib-resistant cases
Synthesis Methodology Multi-step synthesis involving alkylation and purification
Toxicity Profile Hepatotoxicity observed; requires monitoring during treatment
Efficacy in Trials Significant response rates in resistant CML patients

特性

分子式

C₂₇H₃₃Cl₂N₅O₄

分子量

562.49

同義語

4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Methanoate; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。